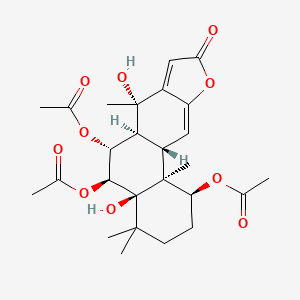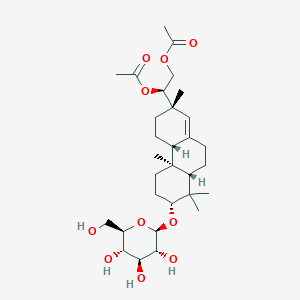
Neocaesalpin O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neocaesalpin O is a cassane-type diterpenoid isolated from the seeds of Caesalpinia magnifoliolata. This compound is part of a larger family of diterpenoids known for their diverse biological activities, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cassane-type diterpenoids, including Neocaesalpin O, typically involves complex multi-step processes. A common approach includes the use of an intermolecular Diels–Alder reaction to assemble the core structure, followed by a series of carefully orchestrated oxidations to achieve the desired oxygenation pattern .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes required. the general approach would involve optimizing the laboratory synthesis for larger-scale production, ensuring consistency and purity of the final product.
化学反应分析
Types of Reactions: Neocaesalpin O undergoes various chemical reactions, including:
Reduction: While less common, reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions may be employed to introduce or modify substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Mercury(II)-mediated furan oxidation is a notable reaction used in the synthesis of this compound.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized derivatives of the cassane-type diterpenoid structure, each with unique biological activities.
科学研究应用
Chemistry: As a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Investigated for its anti-inflammatory and antimicrobial properties.
Medicine: Potential therapeutic applications due to its antitumor and antiviral activities.
Industry: Possible use in developing new pharmaceuticals and agrochemicals.
作用机制
The exact mechanism of action of Neocaesalpin O is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways, including:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes.
Antitumor Pathways: Induction of apoptosis and inhibition of cell proliferation.
Antiviral Pathways: Interference with viral replication and assembly.
相似化合物的比较
Neocaesalpin O is unique among cassane-type diterpenoids due to its specific structural features and biological activities. Similar compounds include:
- Neocaesalpin A
- Neocaesalpin K
- Neocaesalpin L
- Neocaesalpin M
- Magnicaesalpin
These compounds share a similar core structure but differ in their oxidation patterns and substituents, leading to variations in their biological activities .
属性
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBSFHFNUCCKY-UXYMEOMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Neocaesalpin O?
A: this compound is a cassane-type diterpene. Its structure was determined through spectroscopic methods, including 1D and 2D NMR, high-resolution electron ionization mass spectrometry (HR-EI-MS), and X-ray analysis []. While the provided abstracts do not explicitly state the molecular formula or weight, these details can be derived from the aforementioned spectroscopic analyses presented in the research paper.
Q2: Where was this compound first isolated, and have other sources been identified?
A: this compound was initially isolated from the seeds of Caesalpinia magnifoliolata []. It was later also found in Caesalpinia minax HANCE, along with several other Neocaesalpin compounds [].
Q3: Has any research explored the potential antiproliferative activity of this compound?
A: While the provided research highlights the antiproliferative activity of other Neocaesalpin compounds (1-4) against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines [], there is no mention of this compound being tested in this context. Further research is needed to investigate its potential in this area.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


